molecular formula C5H4FNO B1295037 3-Fluoropyridine 1-oxide CAS No. 695-37-4

3-Fluoropyridine 1-oxide

Cat. No.: B1295037
CAS No.: 695-37-4
M. Wt: 113.09 g/mol
InChI Key: QVGBDRDOWKIYHK-UHFFFAOYSA-N
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Description

3-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO. It is a colorless liquid with a strong pungent odor. This compound is an important intermediate in organic synthesis, often used to synthesize other organic compounds and drugs .

Preparation Methods

3-Fluoropyridine 1-oxide can be prepared by various methods. Common synthetic routes include:

Industrial production methods typically involve these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Fluoropyridine 1-oxide undergoes several types of chemical reactions:

Common reagents used in these reactions include benzoyl peroxide, tert-butyryl peroxide, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 3-Fluoropyridine 1-oxide exerts its effects involves its ability to act as an oxidant. It can participate in redox reactions, influencing various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Fluoropyridine 1-oxide can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine

These compounds share similar chemical properties due to the presence of fluorine atoms, but they differ in their reactivity and applications. This compound is unique in its ability to act as an oxidant and its specific applications in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

3-fluoro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-5-2-1-3-7(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGBDRDOWKIYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219730
Record name Pyridine, 3-fluoro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695-37-4
Record name Pyridine, 3-fluoro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-fluoro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite of [18F]3F4AP?

A1: Identifying 4-amino-3-fluoropyridine 1-oxide as a metabolite helps explain the reduced in vivo stability of [18F]3F4AP in humans compared to its parent drug, 4-aminopyridine [, ]. This metabolic pathway, likely mediated by the CYP2E1 enzyme, contributes to the rapid clearance of the tracer, potentially impacting its effectiveness for imaging demyelination. Understanding the metabolic fate of [18F]3F4AP is crucial for optimizing its use as a PET tracer and for developing strategies to potentially mitigate its rapid metabolism.

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